1,1-Dichloro-3,3-dimethylbutan-2-one
Overview
Description
1,1-Dichloro-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C6H10Cl2O. It is also known by other names such as dichloromethyl tert-butyl ketone and dichloropinacolin . This compound is characterized by the presence of two chlorine atoms and a ketone functional group attached to a butane backbone with two methyl groups at the third carbon position.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1-Dichloro-3,3-dimethylbutan-2-one . For instance, its reactivity and stability could be affected by factors such as pH, temperature, and the presence of other chemicals. Additionally, its efficacy could be influenced by the specific biological context, including the presence of other molecules and the physiological state of the cells.
Preparation Methods
1,1-Dichloro-3,3-dimethylbutan-2-one can be synthesized through the chlorination of pinacolone (3,3-dimethyl-2-butanone). . The reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.
Chemical Reactions Analysis
1,1-Dichloro-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. For example, treatment with sodium hydroxide can lead to the formation of 3,3-dimethyl-2-butanone.
Reduction Reactions: The compound can be reduced to 3,3-dimethyl-2-butanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized products depending on the oxidizing agent used.
Scientific Research Applications
1,1-Dichloro-3,3-dimethylbutan-2-one is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Chemical Research: The compound is used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: It can be used as a model compound to study the effects of chlorinated ketones on biological systems.
Comparison with Similar Compounds
1,1-Dichloro-3,3-dimethylbutan-2-one can be compared with similar compounds such as:
1,1-Dichloro-2-propanone: This compound has a similar structure but with a shorter carbon chain.
1,1-Dichloro-3-methyl-2-butanone: This compound has one less methyl group compared to this compound.
1,1-Dichloro-3,3-dimethylbutane: This compound lacks the ketone functional group, making it less reactive in certain chemical reactions
This compound stands out due to its unique combination of chlorine atoms and a ketone group, which imparts distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
1,1-dichloro-3,3-dimethylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c1-6(2,3)4(9)5(7)8/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWZXMQIEHAAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027822 | |
Record name | Dichloropinacolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22591-21-5 | |
Record name | 1,1-Dichloro-3,3-dimethyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22591-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloropinacolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022591215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 1,1-dichloro-3,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloropinacolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dichloro-3,3-dimethylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLOROPINACOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q287GUL608 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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